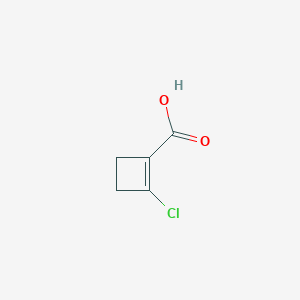

2-Chlorocyclobutene-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chlorocyclobutene-1-carboxylic acid is an organic compound characterized by a four-membered cyclobutene ring with a chlorine atom and a carboxylic acid group attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Chlorocyclobutene-1-carboxylic acid can be synthesized through several methods:

Cycloaddition Reactions: One common method involves the [2+2] cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds under acid-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Chlorocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

2-Chlorocyclobutene-1-carboxylic acid serves as a valuable building block for the synthesis of various organic compounds. Its ability to undergo cycloaddition reactions allows for the formation of complex structures. For instance, it can participate in [4 + 2] cycloadditions, which are fundamental in constructing cyclic frameworks in organic synthesis .

Synthesis of Natural Products

This compound has been utilized in the total synthesis of natural products, including immunosuppressive agents. A notable example is its role in synthesizing analogues of FR252921, where it acts as a chiral linchpin for further transformations . The ability to create diverse derivatives from this compound highlights its importance in developing new pharmaceuticals.

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit biological activity. For example, compounds synthesized from this acid have been tested for their efficacy against specific cancer cell lines, demonstrating potential as therapeutic agents . The structure-activity relationship (SAR) studies conducted on these derivatives provide insights into optimizing their pharmacological properties.

Immunosuppressive Agents

The synthesis of macrocyclic polyenes from this compound has revealed its potential as a precursor for immunosuppressive drugs. These compounds are crucial in transplant medicine and autoimmune disease management, showcasing the compound's relevance in therapeutic applications .

Polymer Chemistry

This compound can be used in the production of polymers through various polymerization techniques. Its incorporation into polymer chains can enhance material properties such as thermal stability and mechanical strength. Research into biodegradable polymers also considers using this compound to create environmentally friendly materials .

Functional Materials

The unique properties of this compound allow it to be integrated into functional materials, including coatings and adhesives. Its reactivity can be harnessed to develop materials with specific functionalities, such as self-healing properties or enhanced adhesion characteristics .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chlorocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutane-1-carboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

2-Bromocyclobutene-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness

2-Chlorocyclobutene-1-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the cyclobutene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and industry .

Actividad Biológica

2-Chlorocyclobutene-1-carboxylic acid (CAS No. 19418-11-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, summarizing relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : C5H7ClO2

- Molecular Weight : 150.56 g/mol

- Structure : The compound features a cyclobutane ring with a carboxylic acid and a chlorine substituent.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various fields, including:

- Anticancer Activity : Some studies indicate that derivatives of chlorocyclobutene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis in tumor cells .

- Enzyme Inhibition : Compounds related to chlorocyclobutenes have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role .

Case Studies

- Cytotoxic Effects Against Tumor Cells

- Enzyme Activity Modulation

Data Table: Biological Activities of 2-Chlorocyclobutene Derivatives

The biological activity of this compound may be attributed to its ability to interact with cellular components, leading to:

- Disruption of Cell Cycle : Chlorinated compounds can interfere with the normal cell cycle, promoting cell death in rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress, further contributing to their cytotoxic effects .

Propiedades

IUPAC Name |

2-chlorocyclobutene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHAMWGIQHTSHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.